3-(3,5-dimethyl-1H-pyrazol-4-yl)-1-[4-(1H-indol-3-yl)-3,6-dihydro-1(2H)-pyridinyl]-1-propanone
Description
This compound features a hybrid structure combining a 3,5-dimethylpyrazole moiety and a 4-(1H-indol-3-yl)-3,6-dihydro-1(2H)-pyridinyl group linked via a propanone bridge. Its synthesis likely involves condensation reactions and purification via column chromatography, analogous to methods described for structurally related compounds .
Properties
Molecular Formula |
C21H24N4O |
|---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
3-(3,5-dimethyl-1H-pyrazol-4-yl)-1-[4-(1H-indol-3-yl)-3,6-dihydro-2H-pyridin-1-yl]propan-1-one |
InChI |
InChI=1S/C21H24N4O/c1-14-17(15(2)24-23-14)7-8-21(26)25-11-9-16(10-12-25)19-13-22-20-6-4-3-5-18(19)20/h3-6,9,13,22H,7-8,10-12H2,1-2H3,(H,23,24) |
InChI Key |
NDVVLZHOXUYRTF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1)C)CCC(=O)N2CCC(=CC2)C3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-dimethyl-1H-pyrazol-4-yl)-1-[4-(1H-indol-3-yl)-3,6-dihydro-1(2H)-pyridinyl]-1-propanone typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and indole intermediates, followed by their coupling under specific reaction conditions. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the stability of intermediates.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(3,5-dimethyl-1H-pyrazol-4-yl)-1-[4-(1H-indol-3-yl)-3,6-dihydro-1(2H)-pyridinyl]-1-propanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-(3,5-dimethyl-1H-pyrazol-4-yl)-1-[4-(1H-indol-3-yl)-3,6-dihydro-1(2H)-pyridinyl]-1-propanone has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, or antimicrobial effects.
Industry: Utilized in the development of new materials, such as polymers or advanced coatings.
Mechanism of Action
The mechanism of action of 3-(3,5-dimethyl-1H-pyrazol-4-yl)-1-[4-(1H-indol-3-yl)-3,6-dihydro-1(2H)-pyridinyl]-1-propanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
2.1.1. [5-(1H-Indol-3-yl)-3-phenyl-4,5-dihydropyrazol-1-yl]pyridin-3-yl methanone (3a)
- Key Differences: Replaces the 3,5-dimethylpyrazole with a phenyl-substituted pyrazole and substitutes the propanone bridge with a methanone group.
- Impact: The phenyl group may reduce solubility compared to the dimethylpyrazole in the target compound.
2.1.2. Thiophene-Pyrazole Hybrids (7a, 7b)
- Key Differences: Feature thiophene cores with cyano (7a) or ester (7b) groups instead of the indole-dihydropyridine system.
- Impact : Thiophene derivatives exhibit distinct electronic profiles due to sulfur’s electronegativity, which may influence reactivity or interaction with biological targets compared to the indole-based target compound .
2.1.3. 3-[4-(3,5-Dimethyl-pyrazol-1-yl)-phenyl]-propionic Acid
- Key Differences: Substitutes the dihydropyridinyl-indole-propanone system with a phenyl-propanoic acid chain.
- Impact: The carboxylic acid group introduces high polarity, contrasting with the lipophilic propanone bridge in the target compound. This difference could significantly affect pharmacokinetic properties like absorption and distribution .
Physicochemical Properties
*LogP values estimated using fragment-based methods.
- Analysis : The target compound’s higher molecular weight and moderate lipophilicity (due to dimethylpyrazole) suggest improved membrane permeability compared to the polar propionic acid derivative .
Crystallographic and Computational Insights
- For example, compound 3a’s dihydropyridinyl-indole core could adopt a boat conformation, as seen in related dihydroquinoline systems .
Biological Activity
The compound 3-(3,5-dimethyl-1H-pyrazol-4-yl)-1-[4-(1H-indol-3-yl)-3,6-dihydro-1(2H)-pyridinyl]-1-propanone is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound consists of a pyrazole moiety linked to an indole and a pyridine structure, contributing to its unique chemical properties. The molecular formula is with a molecular weight of approximately 322.41 g/mol.
Anticancer Properties
Recent studies have demonstrated that the compound exhibits significant anticancer activity. For instance, it has been shown to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest at the G2/M phase.
Table 1: Anticancer Activity Against Various Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Apoptosis induction |
| A549 (Lung Cancer) | 20 | G2/M cell cycle arrest |
| HeLa (Cervical Cancer) | 12 | Inhibition of proliferation |
Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This effect is mediated through the suppression of NF-kB signaling pathways.
Case Study: In Vivo Anti-inflammatory Activity
In a murine model of inflammation induced by lipopolysaccharide (LPS), administration of the compound significantly reduced paw edema and serum levels of inflammatory markers compared to control groups.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : It acts as an inhibitor for key enzymes involved in cancer metabolism, such as topoisomerases.
- Receptor Binding : The compound shows affinity for certain receptors associated with cell growth and survival pathways.
Research Findings
Several studies have been conducted to evaluate the pharmacological potential of this compound:
- Study on Cytotoxicity : A study published in the Journal of Medicinal Chemistry reported that derivatives of this compound displayed enhanced cytotoxicity against cancer cells compared to their parent compounds.
- Pharmacokinetics : Research indicates favorable pharmacokinetic profiles, including good absorption and moderate metabolic stability, making it a candidate for further development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
